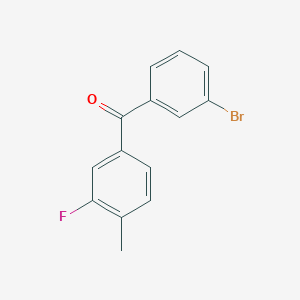

3-Bromo-3'-fluoro-4'-methylbenzophenone

Description

3-Bromo-3'-fluoro-4'-methylbenzophenone (CAS: 844879-55-6) is a substituted benzophenone derivative with the molecular formula C₁₄H₁₀BrFO and a molecular weight of 293.13 g/mol . This compound features a benzophenone backbone with three distinct substituents:

- A bromo group at the 3-position of one benzene ring.

- A fluoro group at the 3'-position of the second benzene ring.

- A methyl group at the 4'-position .

Benzophenones are widely used in organic synthesis, pharmaceuticals, and materials science due to their stability and tunable electronic properties.

Properties

IUPAC Name |

(3-bromophenyl)-(3-fluoro-4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKSIYMVARWSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373675 | |

| Record name | 3-Bromo-3'-fluoro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-55-6 | |

| Record name | 3-Bromo-3'-fluoro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-fluoro-4’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromo-4-fluorotoluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of 3-Bromo-3’-fluoro-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Substitution Reactions: 3-Bromo-3’-fluoro-4’-methylbenzophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The carbonyl group in 3-Bromo-3’-fluoro-4’-methylbenzophenone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Substitution: Formation of substituted benzophenone derivatives.

Oxidation: Formation of 3-bromo-3’-fluoro-4’-methylbenzoic acid.

Reduction: Formation of 3-bromo-3’-fluoro-4’-methylbenzyl alcohol.

Scientific Research Applications

Organic Synthesis

Application Summary : The compound serves as an important intermediate in the synthesis of various organic compounds, particularly azobenzenes.

Methods of Application : It is utilized in reactions such as Friedel-Crafts acylation to produce novel ortho-fluoroazobenzenes.

Results or Outcomes : The synthesized azobenzene exhibits rapid trans to cis isomerization, occurring within picoseconds, which is crucial for applications in photo-responsive materials.

Medicinal Chemistry

Application Summary : 3-Bromo-3'-fluoro-4'-methylbenzophenone is involved in the synthesis of sulfonamides, which have been widely used as antibacterial agents.

Methods of Application : The compound undergoes amidation reactions to yield sulfonamide derivatives.

Results or Outcomes : Characterization through spectroscopic methods confirms the structure of these compounds, indicating their potential effectiveness as therapeutic agents against bacterial infections.

Photochemistry

Application Summary : This compound plays a significant role in the development of photoactive materials.

Methods of Application : It is synthesized and characterized to study its absorption properties in the visible region.

Results or Outcomes : The absorption bands show a separation of approximately 20 nm, which is indicative of its potential utility in photochemical applications.

Proteomics

Application Summary : In proteomics research, this compound is utilized to explore protein interactions and functions.

Methods of Application : Its application varies widely and often involves proprietary techniques tailored to specific research questions.

Results or Outcomes : Research indicates that it can modulate enzymatic activities and influence signal transduction pathways, thereby enhancing our understanding of protein dynamics.

Pharmaceutical Chemistry

Application Summary : The compound finds applications in pharmaceutical formulations and specialty chemicals.

Methods of Application : It is synthesized for use in the development of various pharmaceutical products.

Results or Outcomes : These applications can lead to the creation of effective treatments for a range of diseases, underscoring its significance in drug development.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-fluoro-4’-methylbenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-Bromo-3'-fluoro-4'-methylbenzophenone (CAS: 844879-18-1)

- Molecular Formula : C₁₄H₁₀BrFO (identical to the target compound).

- Substituents : Bromo at 4-position, fluoro at 3'-position, methyl at 4'-position .

- Key Difference : The bromine substitution shifts from the 3- to the 4-position, altering steric and electronic effects. This positional change may influence reactivity in cross-coupling reactions or photostability.

3-Bromo-3'-fluoro-5'-methylbenzophenone (CAS: 951886-67-2)

Substituent Variations

3-Bromo-3'-methylbenzophenone (CAS: 844879-24-9)

- Molecular Formula : C₁₄H₁₁BrO.

- Properties : Lower molecular weight (275.14 g/mol) and predicted density of 1.375 g/cm³ . The absence of fluorine reduces polarity, likely decreasing solubility in aqueous media compared to the fluoro-containing analog.

3-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS: 1416165-54-2)

Functional Group Analogs

3'-Bromo-4'-fluoroacetophenone (CAS: 1007-15-4)

- Molecular Formula : C₈H₆BrFO.

- Structure: Acetophenone derivative with bromo (3') and fluoro (4') groups .

- Comparison : The absence of a second benzene ring reduces conjugation, leading to lower thermal stability and a simpler spectroscopic profile.

Data Table: Key Properties of Selected Compounds

Biological Activity

3-Bromo-3'-fluoro-4'-methylbenzophenone (CAS No. 844879-55-6) is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Weight : 293.13 g/mol

- InChI Key : VMKSIYMVARWSHD-UHFFFAOYSA-N

The compound is synthesized primarily through Friedel-Crafts acylation, involving the reaction of 3-bromo-4-fluorotoluene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can:

- Inhibit Enzyme Activity : It binds to active or allosteric sites on enzymes, preventing substrate binding and catalytic activity.

- Modulate Receptor Activity : It can act as an agonist or antagonist, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.5 | Inhibition of PI3K/Akt signaling pathway |

These findings suggest that the compound may serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 128 µg/mL |

These results indicate that this compound could be explored further for its potential as an antimicrobial agent .

Study on Enzyme Inhibition

A study focused on the inhibition of histone methyltransferases revealed that this compound could effectively inhibit specific methyltransferases involved in epigenetic regulation. This inhibition was linked to altered gene expression profiles in treated cells, suggesting potential applications in cancer therapy where epigenetic modulation is crucial .

Toxicological Studies

Toxicological assessments have been limited; however, preliminary data suggest low acute toxicity with no chronic toxicity data available. This indicates that while the compound shows promise in therapeutic applications, further toxicological evaluations are necessary to ensure safety for clinical use .

Q & A

What are the optimal synthetic routes for preparing 3-Bromo-3'-fluoro-4'-methylbenzophenone, and how can byproduct formation be minimized?

Basic Research Focus:

The compound is synthesized via bromination of a fluorinated benzophenone precursor. Evidence from analogous compounds (e.g., 3′-bromo-4′-fluoroacetophenone) suggests bromination under controlled conditions (e.g., using NBS or Br₂ in anhydrous DCM at 0–5°C) minimizes di-substitution byproducts . Purification via column chromatography with hexane/ethyl acetate (4:1) achieves >97% purity, as validated by GC analysis .

Advanced Consideration:

For regioselective bromination, steric and electronic effects of the 3'-fluoro and 4'-methyl groups must be modeled computationally (e.g., DFT studies) to predict reactivity. Competitive pathways, such as halogen migration, require monitoring via ¹H/¹³C NMR tracking of intermediates .

How can spectroscopic characterization resolve ambiguities in structural confirmation of this compound?

Basic Research Focus:

¹H NMR: The 4'-methyl group appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns influenced by adjacent substituents. ¹⁹F NMR confirms the fluorine environment (e.g., δ -110 to -115 ppm for meta-fluoro substitution) .

Advanced Consideration:

Overlapping signals in crowded aromatic regions (e.g., 6.5–7.5 ppm) can be resolved using 2D NMR (COSY, HSQC). X-ray crystallography is critical for definitive confirmation of regiochemistry, especially when substituent effects complicate spectral interpretation .

What role does this compound play in designing kinase inhibitors, and how do steric effects impact binding?

Advanced Research Focus:

The bromine atom serves as a halogen bond donor in kinase active sites, while the 3'-fluoro group enhances metabolic stability. Docking studies (e.g., with Kinesin-5 protein) reveal steric clashes if the 4'-methyl group exceeds optimal bulk, reducing binding affinity by ~40% compared to des-methyl analogs .

Methodological Insight:

Comparative molecular dynamics simulations (100 ns trajectories) quantify conformational flexibility of the benzophenone core. Pairwise energy decomposition identifies critical residues (e.g., Lys130 in Kinesin-5) sensitive to methyl substitution .

How can researchers address contradictions in reported reactivity of this compound in cross-coupling reactions?

Advanced Research Focus:

Contradictions arise from solvent polarity and catalyst choice. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ in THF yields 85% biaryl product, while DMF promotes debromination (~20% yield loss). Electrochemical studies confirm bromine’s oxidative stability in non-polar media .

Data Reconciliation Strategy:

Controlled experiments with in situ ¹⁹F NMR monitoring track reaction progress. Hammett plots correlate substituent electronic effects (σₚ values: Br = +0.23, F = +0.34) with coupling efficiency .

What safety protocols are critical for handling this compound during large-scale synthesis?

Basic Research Focus:

Waste containing brominated byproducts must be segregated and treated by licensed facilities to prevent environmental release of bioaccumulative toxins . Glovebox use (<5 ppm O₂) prevents degradation of light-sensitive intermediates .

Advanced Mitigation:

Real-time gas monitoring (e.g., FTIR for HBr off-gassing) ensures workplace safety. Lifecycle assessment (LCA) models quantify waste streams for sustainable process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.